molecular formula C15H24N2O2S3 B11568703 5-Methyl-2-(propan-2-yl)cyclohexyl {[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetate

5-Methyl-2-(propan-2-yl)cyclohexyl {[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetate

Cat. No.: B11568703
M. Wt: 360.6 g/mol
InChI Key: FSTHUEWLUJVAOL-UHFFFAOYSA-N
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Description

5-Methyl-2-(propan-2-yl)cyclohexyl {[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetate is a complex organic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl {[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetate typically involves multiple steps, starting with the preparation of the cyclohexane derivative. The key steps include:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiadiazole ring: This step involves the reaction of the cyclohexane derivative with thiadiazole precursors under controlled conditions.

    Addition of the sulfanyl group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(propan-2-yl)cyclohexyl {[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted cyclohexane derivatives.

Scientific Research Applications

5-Methyl-2-(propan-2-yl)cyclohexyl {[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have therapeutic potential due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl {[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetate involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring and sulfanyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(propan-2-yl)cyclohexyl acetate: Lacks the thiadiazole ring and sulfanyl group, resulting in different chemical properties.

    5-Methyl-2-(propan-2-yl)phenyl acetate: Contains a phenyl ring instead of a cyclohexane ring, leading to distinct reactivity and applications.

    [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine: Features an amine group instead of the acetate group, altering its biological activity.

Uniqueness

The presence of both the thiadiazole ring and the sulfanyl group in 5-Methyl-2-(propan-2-yl)cyclohexyl {[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetate makes it unique among similar compounds. These functional groups contribute to its distinct chemical behavior, potential for diverse reactions, and wide range of applications in scientific research and industry.

Properties

Molecular Formula

C15H24N2O2S3

Molecular Weight

360.6 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate

InChI

InChI=1S/C15H24N2O2S3/c1-9(2)11-6-5-10(3)7-12(11)19-13(18)8-21-15-16-14(20-4)17-22-15/h9-12H,5-8H2,1-4H3

InChI Key

FSTHUEWLUJVAOL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)CSC2=NC(=NS2)SC)C(C)C

Origin of Product

United States

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